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Compound of Interest

Compound Name: Citalopram Hydrobromide

Cat. No.: B195639

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide for the analytical method
validation of Citalopram Hydrobromide, an antidepressant drug of the selective serotonin
reuptake inhibitor (SSRI) class. The protocols outlined are in accordance with the International
Council for Harmonisation (ICH) Q2(R1) guidelines and are intended to ensure that the
analytical methods used for the quantification of Citalopram Hydrobromide in bulk drug and
pharmaceutical dosage forms are suitable for their intended purpose.[1][2][3][4] The methods
detailed below include High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV)
Spectrophotometry.

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for analytical method validation as per
ICH guidelines.
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Caption: General workflow for analytical method validation.

Part 1: HPLC Method Validation

This section details the validation of a Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the quantification of Citalopram Hydrobromide.

Chromatographic Conditions

A summary of exemplary chromatographic conditions is provided in the table below.
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Parameter Condition 1

Condition 2

Inertsil C18 (dimensions not

Agilent Eclipse C18 (150 x

Column N
specified)[5] 4.6mm, 5um)[6]
Methanol: Phosphate buffer _

) o 10mM Ammonium acetate:
Mobile Phase (pH 3.4): Acetonitrile (55:40:5
Methanol (35:65 v/v)[6]

vIviv)[5]

Flow Rate 1.35 ml/min[5] 1.0 ml/min[7]

Detection Wavelength 254 nm[5] 239 nm[6]

Injection Volume Not specified 20 pl[8]

Retention Time 3.741 min[5][9] 3.1 min[6]

Validation Parameters and Acceptance Criteria (as per

ICH Q2(R1))
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Validation Parameter

Summary of Findings

Acceptance Criteria
(Typical)

Specificity

The method is specific as there
is no interference from
common excipients, and the
analyte peak is well-resolved
from degradation products in
forced degradation studies.[5]
[10][11]

No interference at the retention

time of the analyte.

Linearity

Linear relationship observed in
the concentration range of 10-
50 pg/ml with a correlation
coefficient (r?) of 0.999.[5][9]
Another study showed linearity
in the range of 5-25 pg/mL with
a correlation coefficient of
0.997.[6]

Correlation coefficient (r?) =
0.999

Accuracy (% Recovery)

The mean recovery is typically
between 99% and 100.59%.[6]
[8] Recovery studies
performed at 80%, 100%, and
120% of the test concentration
show results within 99.45% -
99.98%.[8]

98.0% - 102.0%

Precision (% RSD)

Repeatability (Intra-day):
%RSD is less than 2%.[8]
Intermediate Precision (Inter-
day): %RSD is less than 2%.

[8]

%RSD < 2.0%

Limit of Detection (LOD)

Found to be at a sub-
microgram level, indicating the

sensitivity of the method.[8]

Signal-to-Noise ratio of 3:1

Limit of Quantitation (LOQ)

Found to be at a sub-

microgram level, ensuring

Signal-to-Noise ratio of 10:1
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accurate quantification at low

concentrations.[8]

The range is established from

80% to 120% of the standard )
Range ) ) expected concentrations of the
concentration.[6] A typical

The range should cover the

. . analyte.
linear range is 10-60 pug/ml.[8]

The method is robust, with

%RSD values less than 2% _
%RSD < 2.0% for varied

Robustness when small, deliberate
o parameters.
variations are made to the
method parameters.[8]
Parameters such as retention
time, tailing factor, and Tailing factor < 2.0, Theoretical
System Suitability theoretical plates are plates > 2000, %RSD of peak

monitored, with %RSD values areas < 2.0%

typically less than 2%.[6]

Experimental Protocols

o Standard Stock Solution (1000 pug/ml): Accurately weigh 100 mg of Citalopram
Hydrobromide working standard and transfer to a 100 ml volumetric flask. Dissolve in and
dilute to volume with methanol.[5]

o Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain
concentrations ranging from 10-50 pg/ml using the mobile phase as the diluent.[5][9]

o Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder
equivalent to 10 mg of Citalopram to a 10 ml volumetric flask. Add methanol, sonicate for 5
minutes, and dilute to volume. Centrifuge the solution and filter through a 0.45 um nylon
syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final
concentration within the linear range.[6]

Forced degradation studies are essential to demonstrate the stability-indicating nature of the
analytical method.[10][11]
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Caption: Workflow for forced degradation studies.
* Acid Hydrolysis: A sample of citalopram is treated with 4N HCI.[12]
o Alkali Hydrolysis: A sample is exposed to 1N NaOH.[12]
» Oxidative Degradation: The sample is subjected to 30% hydrogen peroxide.[12]
+ Thermal Degradation: A solid sample is exposed to heat in an oven.[12]

+ Photolytic Degradation: A sample is exposed to UV light for a specified duration (e.g., 72
hours).[12]

Part 2: UV-Visible Spectrophotometry Method
Validation

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b195639?utm_src=pdf-body-img
https://www.researchgate.net/publication/301631985_Development_and_validation_of_stability_indicating_assay_methods_SIAMs_for_citalopram_hbr_by_using_uv-visible_spectrophotometer_and_rp-hplc
https://www.researchgate.net/publication/301631985_Development_and_validation_of_stability_indicating_assay_methods_SIAMs_for_citalopram_hbr_by_using_uv-visible_spectrophotometer_and_rp-hplc
https://www.researchgate.net/publication/301631985_Development_and_validation_of_stability_indicating_assay_methods_SIAMs_for_citalopram_hbr_by_using_uv-visible_spectrophotometer_and_rp-hplc
https://www.researchgate.net/publication/301631985_Development_and_validation_of_stability_indicating_assay_methods_SIAMs_for_citalopram_hbr_by_using_uv-visible_spectrophotometer_and_rp-hplc
https://www.researchgate.net/publication/301631985_Development_and_validation_of_stability_indicating_assay_methods_SIAMs_for_citalopram_hbr_by_using_uv-visible_spectrophotometer_and_rp-hplc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This section outlines the validation of a UV-Visible Spectrophotometric method for the
estimation of Citalopram Hydrobromide.

Method Parameters

Parameter Condition
Instrument Double Beam UV-Visible Spectrophotometer[8]
Solvent Distilled Water[8] or Chloroform[13]

239 nm (in distilled water)[8] or 243 nm (in

Wavelength of Maximum Absorbance (Amax)
chloroform)[13]

Validation Parameters and Acceptance Criteria (as per
ICH Q2(R1))
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Validation Parameter

Summary of Findings

Acceptance Criteria
(Typical)

Linearity

A linear response was
observed in the range of 4-20
pg/ml with a regression
coefficient of 0.999.[8] Another
study showed a linear range of
2-10 pug/ml.[13]

Correlation coefficient (r2) =
0.999

Accuracy (% Recovery)

Recovery studies performed at
80%, 100%, and 120% of the
test concentration showed
results ranging from 99.45% to
99.98%.[8] Another study
reported recoveries in the
range of 99-100%.[13]

98.0% - 102.0%

Precision (% RSD)

Repeatability (Intra-day):
Performed on different
concentrations (e.g., 12, 16, 18
pg/ml) analyzed three times a
day.[8] Intermediate Precision
(Inter-day): Assessed by
analyzing samples on different
days.[8]

%RSD < 2.0%

Limit of Detection (LOD)

The LOD and LOQ were found
to be at a sub-microgram level,
indicating the sensitivity of the

method.[8]

Calculated based on the
standard deviation of the

response and the slope.

Limit of Quantitation (LOQ)

The method demonstrates
good sensitivity with low LOQ

Calculated based on the

standard deviation of the

values.[8] response and the slope.
Robustness The method was found to be %RSD < 2.0%

robust, with %RSD values less

than 2% for deliberate
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variations in analytical

conditions.[8]

Experimental Protocols

o Standard Stock Solution (100 pg/ml): Accurately weigh 10 mg of Citalopram Hydrobromide
and dissolve it in 100 ml of distilled water.[8]

» Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to obtain
concentrations ranging from 4-20 pug/ml by diluting with distilled water.[8]

Prepare Standard & Sample Solutions

Scan Standard Solution (200-400 nm)

to determine Amax

Prepare Calibration Curve

(Measure Absorbance of Standards at Amax) Measure Absorbance of Sample Solution at Amax

Calculate Concentration of Analyte
using Calibration Curve

Click to download full resolution via product page

Caption: Workflow for UV spectrophotometric analysis.

Conclusion

The detailed application notes and protocols provided herein for HPLC and UV-Visible
Spectrophotometry offer a robust framework for the analytical method validation of Citalopram
Hydrobromide in compliance with ICH Q2(R1) guidelines. Adherence to these protocols will
ensure the reliability, accuracy, and precision of analytical data generated for quality control
and regulatory submissions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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